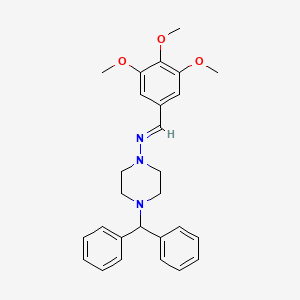

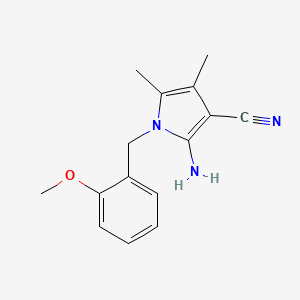

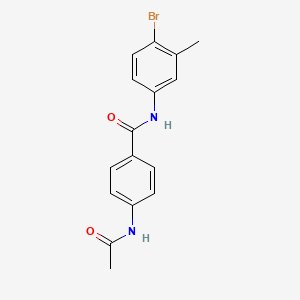

![molecular formula C18H19N5O B5761282 1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)

1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone

説明

The compound “1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone” has a molecular formula of C18H19N5O. It has an average mass of 321.376 Da and a monoisotopic mass of 321.158966 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on the quinazoline scaffold, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The specific structural features of this compound, including the ethyl and methyl groups, contribute to its unique properties and potential biological activities.科学的研究の応用

Analgesic and Anti-Inflammatory Applications

This compound, due to its quinazoline structure, has been linked with analgesic and anti-inflammatory activities. Quinazoline derivatives are known for their pain-relieving properties and their ability to reduce inflammation, making them valuable in the development of new medications for conditions like arthritis or chronic pain .

Anti-Hypertensive Effects

Quinazolines have shown potential in treating hypertension. The modification of the quinazoline structure, as seen in this compound, could lead to the development of new anti-hypertensive drugs that help manage blood pressure levels more effectively .

Anti-Bacterial Properties

The unique structure of this compound suggests it could be effective against bacterial infections. Research into quinazoline derivatives has indicated their utility in combating various bacterial strains, which could be crucial in an era of increasing antibiotic resistance .

Anti-Diabetic Potential

Scientific studies have explored the use of quinazoline derivatives in managing diabetes. This compound’s specific configuration might interact with biological pathways involved in glucose metabolism, offering a new approach to diabetes treatment .

Anti-Malarial Activity

Quinazoline compounds have been investigated for their use in treating malaria. The compound could be part of a new class of anti-malarial drugs, providing an alternative to current treatments and helping to address drug resistance issues .

Sedative and Hypnotic Effects

Due to the sedative-hypnotic properties associated with quinazoline derivatives, this compound could be researched further for its potential use in treating sleep disorders or as a pre-anesthetic medication .

Anti-Cancer Research

Quinazoline derivatives have been extensively studied for their anti-cancer properties. This compound could contribute to the development of novel oncology treatments, particularly in targeting specific cancer cell lines .

Anti-Viral Applications

The structure of this compound suggests it may have applications in treating viral infections. Its quinazoline base is a promising candidate for the synthesis of drugs aimed at various viruses, which is a significant area of research given the global impact of viral diseases .

作用機序

Target of Action

Quinazoline derivatives, which this compound is a part of, have been found to exhibit significant biological activities

Mode of Action

Generally, quinazoline derivatives interact with their targets by binding to active sites, leading to changes in the target’s function . The exact interaction of this compound with its targets would require further investigation.

Biochemical Pathways

Quinazoline derivatives are known to influence a variety of biological pathways due to their wide range of therapeutic activities

Result of Action

Given the diverse biological activities of quinazoline derivatives , this compound could potentially have a wide range of effects

特性

IUPAC Name |

1-[2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-5-13-6-7-16-14(8-13)10(2)21-18(22-16)23-17-19-9-15(12(4)24)11(3)20-17/h6-9H,5H2,1-4H3,(H,19,20,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCFLVDGBLZPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C(C(=N3)C)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320637 | |

| Record name | 1-[2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone | |

CAS RN |

669718-62-1 | |

| Record name | 1-[2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

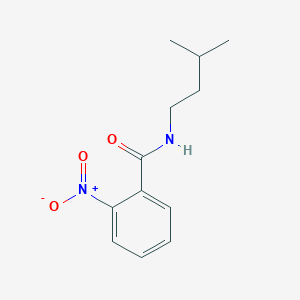

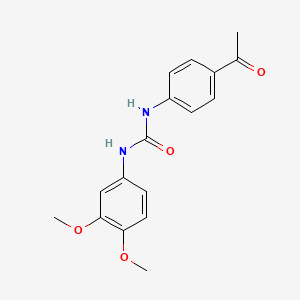

![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)

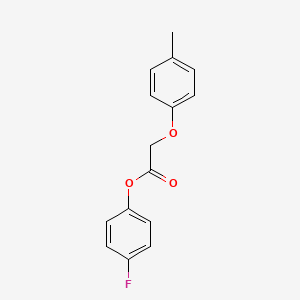

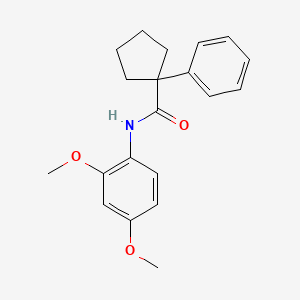

![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5761217.png)

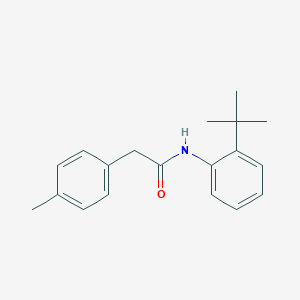

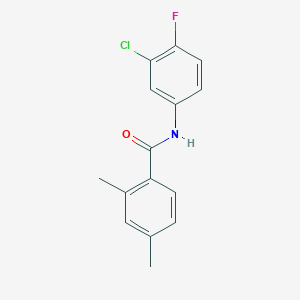

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)

![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)